molecular formula C8H10INO3 B2835800 Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate CAS No. 2287283-05-8

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate

Cat. No.: B2835800
CAS No.: 2287283-05-8
M. Wt: 295.076
InChI Key: NKNUYARLEZDCHH-UHFFFAOYSA-N
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Description

“Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate” is a chemical compound . It is an oxazole derivative, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including “this compound”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Also, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Antimicrobial Activity of Oxazole Derivatives : The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate, showcasing the importance of such intermediates in developing compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).
  • Metal-Free Amination of Benzoxazoles : Illustrating a metal-free route for the oxidative amination of benzoxazoles, indicating the versatility of tert-butyl-based compounds in facilitating environmentally benign synthetic routes (Lamani & Prabhu, 2011).

Development of Catalysts and Ligands

  • Palladium(II) Complexes : The study of palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, where tert-butyl groups play a critical role in the ligand structure, highlights the utility of such groups in developing catalytically active complexes (Turek et al., 2014).

Green Chemistry Applications

  • Electrochemical Synthesis of Benzoxazole Derivatives : Demonstrates the use of electrochemical methods to synthesize benzoxazole derivatives, highlighting the role of tert-butyl groups in promoting green chemistry approaches (Salehzadeh, Nematollahi, & Hesari, 2013).

Future Directions

The future directions of “Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and sustainable synthesis methods could also be a focus .

Properties

IUPAC Name

tert-butyl 5-iodo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUYARLEZDCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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